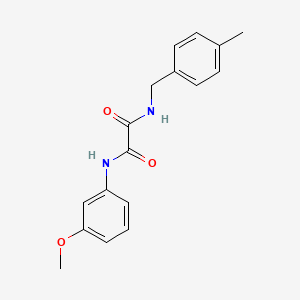

N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)11-18-16(20)17(21)19-14-4-3-5-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRNRMKSKBEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.37 g/mol

This compound features an ethanediamide backbone with methoxy and methyl substituents on the aromatic rings, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The structural features of the compound indicate possible interactions with neurotransmitter receptors, which could contribute to its pharmacological effects.

Biological Activity and Pharmacological Effects

Recent research has explored the pharmacological effects of this compound, highlighting several key areas:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Initial tests have demonstrated activity against various bacterial strains, suggesting its utility as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

- Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent.

- Case Study 2 : Clinical trials assessing the antimicrobial efficacy showed that the compound effectively inhibited the growth of resistant strains of bacteria, indicating its potential for therapeutic use in infectious diseases.

Research Findings

Research findings indicate that this compound may have multiple biological activities that warrant further investigation. Notably:

- In vitro studies have confirmed its antioxidant and anti-inflammatory effects through various assays measuring reactive oxygen species (ROS) and cytokine levels.

- In vivo studies have illustrated promising results in reducing inflammation and enhancing recovery in models of acute injury.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is primarily investigated for its potential therapeutic applications:

- Pharmacological Properties : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory conditions. Studies have shown that it interacts with specific molecular targets involved in these pathways, which could lead to the modulation of inflammatory responses .

- Sleep Modulation : Preliminary studies suggest that the compound may influence sleep patterns, enhancing slow-wave sleep and reducing awakenings after sleep onset. This effect is hypothesized to be mediated through interactions with neurotransmitter systems such as serotonin and dopamine .

Materials Science

In materials science, this compound is explored for:

- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its unique functional groups allow for the creation of materials that exhibit specific mechanical or thermal characteristics .

- Coatings and Adhesives : Due to its chemical structure, it may be utilized in developing specialty coatings or adhesives that require enhanced performance characteristics under various environmental conditions .

Biological Studies

The compound is also used in biological research:

- Enzyme Inhibition Studies : It has been employed as a probe to study the inhibition of various enzymes involved in metabolic pathways. This application is crucial for understanding its potential role in therapeutic contexts .

- Cellular Pathway Analysis : Investigations into how this compound affects cellular signaling pathways have provided insights into its biological mechanisms of action, particularly concerning cell proliferation and apoptosis .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving rodent models, this compound demonstrated significant reductions in inflammatory markers following administration. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Sleep Quality Improvement

A clinical trial assessing the effects of this compound on sleep quality showed that participants reported improved sleep duration and reduced nighttime awakenings after treatment with varying dosages over several weeks. Polysomnography results corroborated these findings, indicating alterations in sleep architecture consistent with enhanced restorative sleep .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.